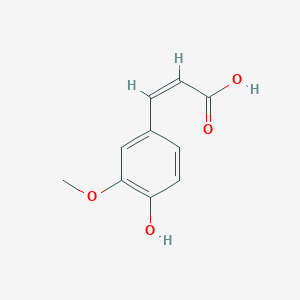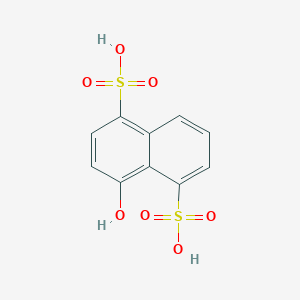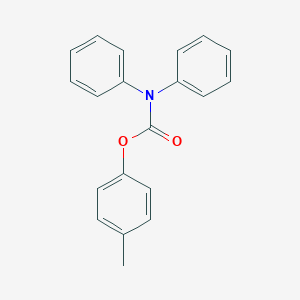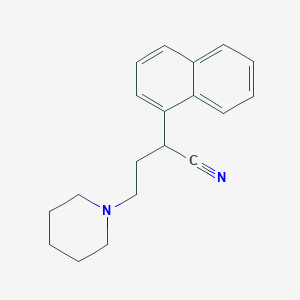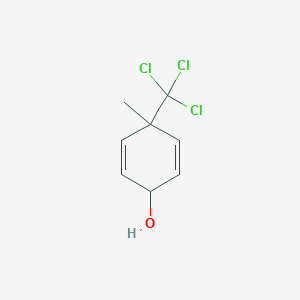
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol
Vue d'ensemble
Description
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as TCDD, or dioxin, and is a highly toxic environmental pollutant. In
Applications De Recherche Scientifique
TCDD has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the effects of environmental pollutants on human health. TCDD has been shown to have a variety of effects on the immune system, including the suppression of immune function and the activation of immune cells. It has also been shown to have effects on the nervous system, including the induction of seizures and the alteration of neurotransmitter levels.
Mécanisme D'action
The mechanism of action of TCDD is not fully understood, but it is believed to act through the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in a variety of biological processes, including immune function, metabolism, and cell growth. TCDD binds to AhR and activates it, leading to changes in gene expression.
Effets Biochimiques Et Physiologiques
TCDD has a variety of biochemical and physiological effects on the body. It has been shown to cause oxidative stress, DNA damage, and inflammation. It also alters the metabolism of lipids and carbohydrates, leading to changes in energy balance. TCDD has been shown to have effects on the cardiovascular system, including the induction of hypertension and atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
TCDD has several advantages as a model compound for scientific research. It is highly stable and can be easily synthesized in the laboratory. It is also a potent and specific activator of AhR, making it a useful tool for studying the effects of AhR activation. However, TCDD is highly toxic and must be handled with care. It also has a long half-life in the body, making it difficult to study the effects of acute exposure.
Orientations Futures
There are many future directions for research on TCDD. One area of interest is the role of TCDD in the development of cancer. TCDD has been shown to have carcinogenic effects in animal models, and there is evidence to suggest that it may be a human carcinogen as well. Another area of interest is the effects of TCDD on the microbiome. TCDD has been shown to alter the composition of the gut microbiome, which may have implications for human health. Finally, there is interest in developing new compounds that can activate or inhibit AhR, which may have therapeutic applications in a variety of diseases.
Méthodes De Synthèse
TCDD is a byproduct of many industrial processes, including the production of certain herbicides and pesticides. It is also a byproduct of the incineration of waste materials. TCDD can be synthesized in the laboratory by the oxidation of trichlorophenol using a variety of methods, including the use of potassium permanganate, sodium hypochlorite, or hydrogen peroxide.
Propriétés
IUPAC Name |
4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSODBDEYXPYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(C=C1)O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308088 | |
| Record name | 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
CAS RN |
13630-61-0 | |
| Record name | NSC202024 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)
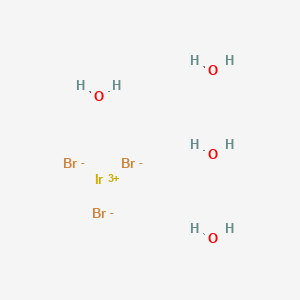
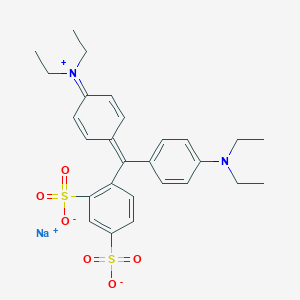
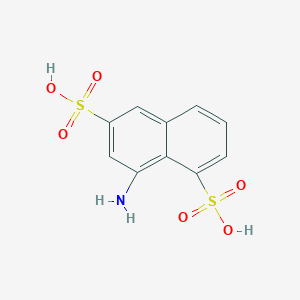
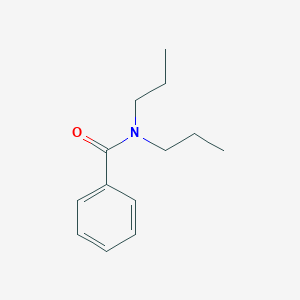

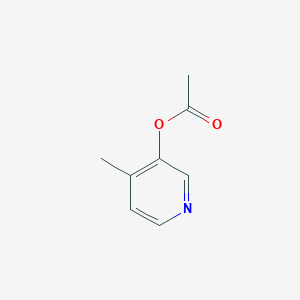
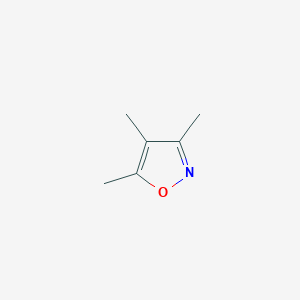
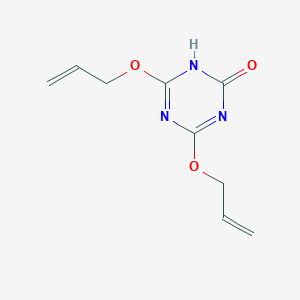
![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
